2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Description
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Properties
IUPAC Name |
2-methoxyethyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUEJZXHYOVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various biochemical reactions, suggesting that this compound may also interact with similar targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a radical approach
Biochemical Pathways
Compounds with similar structures have been involved in the protodeboronation of alkyl boronic esters. This suggests that “2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate” might also influence similar biochemical pathways.
Biological Activity
The compound 2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a synthetic organic molecule with potential biological activities. Its structure incorporates a naphthofuran core, which is often associated with various pharmacological properties. This article explores its biological activity, synthesizing data from diverse research studies and case reports.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrN₁O₅S
- Molecular Weight : 421.31 g/mol
- IUPAC Name : this compound
The compound's structure features a methoxyethyl group and a sulfonamide moiety, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the bromobenzenesulfonamide group is particularly noteworthy for its potential to inhibit bacterial growth.
- Case Study : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial folate synthesis pathways, which are crucial for DNA replication and cell division.
Anticancer Properties
Research has indicated that naphtho[1,2-B]furan derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Research Findings : In vitro studies have shown that similar naphtho derivatives can inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported in the micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphtho derivative A | MCF-7 | 15 |
| Naphtho derivative B | HeLa | 10 |
| 2-Methoxyethyl compound | MCF-7 | TBD |
Anti-inflammatory Effects
The sulfonamide group is also known for its anti-inflammatory properties. Compounds with this moiety can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:
- Absorption : The methoxyethyl group may enhance solubility and absorption in biological systems.
- Metabolism : Potential metabolic pathways include hydroxylation and conjugation, which could influence bioavailability.
- Excretion : Predominantly renal elimination is expected due to the polar nature of the sulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
